molecular formula C7H9BrN2 B1280263 4-Bromo-N1-methylbenzene-1,2-diamine CAS No. 69038-76-2

4-Bromo-N1-methylbenzene-1,2-diamine

Cat. No. B1280263
CAS RN: 69038-76-2
M. Wt: 201.06 g/mol
InChI Key: JGXCXQPNYWBAGW-UHFFFAOYSA-N
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Description

The compound 4-Bromo-N^1-methylbenzene-1,2-diamine is a brominated derivative of benzene, where a bromine atom is substituted at the 4th position and a methyl group is attached to the nitrogen atom of the 1,2-diamine moiety. This structure suggests potential applications in various chemical syntheses and pharmaceuticals due to the presence of reactive bromine and amine groups.

Synthesis Analysis

The synthesis of bromobenzene derivatives, including those similar to 4-Bromo-N^1-methylbenzene-1,2-diamine, often involves selective bromination reactions. For instance, [14C]-Aniline can be selectively monobrominated to form ortho- and para-bromoanilines, which can then undergo further reactions such as diazotization and coupling to various groups . Additionally, the synthesis of 4-Bromo-4',4"-dimethyltriphenylamine from 4-Bromoanilines under microwave irradiation indicates that similar conditions could potentially be applied to synthesize the compound .

Molecular Structure Analysis

While the specific molecular structure of 4-Bromo-N^1-methylbenzene-1,2-diamine is not directly discussed in the provided papers, the structure of related compounds such as 4-Bromoselenoanisole has been determined by X-ray analysis, suggesting that similar analytical techniques could be used to elucidate the structure of 4-Bromo-N^1-methylbenzene-1,2-diamine .

Chemical Reactions Analysis

The reactivity of brominated compounds is often exploited in various chemical reactions. For example, a bromo-capped diruthenium(i,i) complex has been shown to generate bromine in situ for bromination reactions, which could be relevant for the bromination steps in the synthesis of 4-Bromo-N^1-methylbenzene-1,2-diamine . Moreover, the bromination-dehydrobromination sequence to produce methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate demonstrates the versatility of brominated intermediates in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-N^1-methylbenzene-1,2-diamine can be inferred from related brominated compounds. For instance, the synthesis of 1,2-Bis(bromomethyl)-4-fluorobenzene and its characterization by GC-MS and ^1HNMR techniques provide a basis for understanding how similar brominated compounds might behave and how they can be analyzed . The high purity and yield achieved in the synthesis of 1-bromo-2,4-dinitrobenzene also highlight the potential for efficient production and characterization of brominated aromatic compounds .

Scientific Research Applications

  • Synthesis and Structural Studies :

    • A study by Kargar et al. (2020) discussed the synthesis of a Schiff base ligand from 4-methylbenzene-1,2-diamine, highlighting its applications in forming metal complexes with nickel(II) and palladium(II). These complexes have potential applications in spectroscopy and computational chemistry studies (Kargar et al., 2020).
  • Synthesis of Derivatives and Intermediates :

    • Research by He-ping (2005) explored an economical method to synthesize 1-bromo-2,4-difluorobenzene, an intermediate compound synthesized from m-phenylene diamine, demonstrating the versatility of bromo-diamines in synthetic chemistry (Z. He-ping, 2005).
    • Wu-zu (2011) synthesized 4-Bromo-4′,4″-dimethyltriphenylamine from 4-Iodotoluene and 4-Bromoanilines, illustrating the role of brominated diamines in creating complex organic molecules (Ha Wu-zu, 2011).
  • Chemical and Physical Properties Analysis :

    • Zhu et al. (2014) measured densities and viscosities of binary mixtures involving 4-methylbenzene-1,3-diamine and 2-methylbenzene-1,3-diamine, providing insights into the physicochemical properties of similar bromo-diamine compounds (Chunying Zhu et al., 2014).
  • Application in Polyimide Synthesis :

    • Choi et al. (2010) discussed the synthesis of polyimides using triphenylamine-based novel diamine monomers, indicating the potential of bromo-diamines in the development of high-performance polymers (J. Choi et al., 2010).
  • Thermochemical Studies :

    • Verevkin et al. (2015) conducted experimental studies on vapor pressures and vaporization enthalpies of various bromo-substituted methylbenzenes, contributing to the understanding of thermochemical properties of bromo-diamine derivatives (S. Verevkin et al., 2015).
  • Study of Molecular Orbitals and UV-Vis Spectra :

    • Wang et al. (2013) studied the molecular orbitals and UV-vis spectra of dibromobenzenes, shedding light on the electronic and spectroscopic properties of bromo-diamine compounds (Tsang-Hsiu Wang et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The signal word for the compound is “Warning” and the hazard statement is H317 . The precautionary statements are P261 and P280 .

properties

IUPAC Name

4-bromo-1-N-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXCXQPNYWBAGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401289564
Record name 4-Bromo-N1-methyl-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N1-methylbenzene-1,2-diamine

CAS RN

69038-76-2
Record name 4-Bromo-N1-methyl-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69038-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N1-methyl-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 4-bromo-N-methyl-2-nitroaniline (5328 mg, 22.04 mmol) in EtOH (100 ml) was treated with SnCl2.2H2O (25.61 g, 110.2 mmol) and the resulting mixture heated at 70° C. under an atmosphere of Nitrogen for 5 h. The reaction mixture was then cooled to rt and treated with ice-water (50 ml) followed by aqueous NaOH (4 N) until pH>8. This basic mixture was then extracted with EtOAc (3×150 ml) and the combined extracts washed with brine (3×100 ml), dried over MgSO4 and concentrated in vacuo to afford the title compound. 1H NMR (400 MHz, DMSO-d6) δ ppm=2.68 (s, 3 H), 4.74 (brs, 3 H), 6.27 (d, 1 H, J=8.4 Hz), 6.61 (dd, 1 H, J=2.0 & 8.4 Hz) and 6.66 (d, 1 H, J=2.0 Hz). MS(ES+): m/z 201.10 and 203.12[MH+].
Quantity
5328 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25.61 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-N-methyl-2-nitroaniline (6 g, 25.97 mmol) in ethanol (100 ml) was added SnCl2.2H2O (29 g, 128.52 mmol). The resulting solution was stirred for 3 h at 70° C., adjusted to pH 8 with potassium hydroxide (4M), extracted with ethyl acetate (2×200 ml), and the organic layers combined and concentrated under vacuum to afford 4-bromo-N1-methylbenzene-1,2-diamine as a white solid (5 g, 96%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A suspension of 4-bromo-N-methyl-2-nitroaniline (5328 mg, 22.04 mmol) in EtOH (100 ml) was treated with SnCl2-2H2O (25.61 g, 110.2 mmol) and the resulting mixture heated at 70° C. under an atmosphere of Nitrogen for 5 h. The reaction mixture was then cooled to rt and treated with ice-water (50 ml) followed by aqueous NaOH (4 N) until pH>8. This basic mixture was then extracted with EtOAc (3×150 ml) and the combined extracts washed with brine (3×100 ml), dried over MgSO4 and concentrated in vacuo to afford the title compound. 1H NMR (400 MHz, DMSO-d6) δ ppm=2.68 (s, 3 H), 4.74 (brs, 3 H), 6.27 (d, 1 H, J=8.4 Hz), 6.61 (dd, 1 H, J=2.0 & 8.4 Hz) and 6.66 (d, 1 H, J=2.0 Hz). MS(ES+): m/z 201.10 and 203.12[MH+].
Quantity
5328 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
SnCl2-2H2O
Quantity
25.61 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Le-Hoang, L Guénée, S Naseri, C Besnard… - Helv. Chim …, 2023 - researchgate.net
The binding of the terdentate precursor 2, 2о-(4-methyl-3, 5-divinylpyridine-2, 6-diyl) bis (1-allyl-5-bromo-1H-benzo [d] imidazole)(1) to the lanthanide container [Ln (hfac) 3](Ln= La, Eu, …
Number of citations: 1 www.researchgate.net

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